molecular formula C21H14Br2N2OS B12016128 2-((3-Bromobenzyl)thio)-3-(4-bromophenyl)-4(3H)-quinazolinone CAS No. 618432-23-8

2-((3-Bromobenzyl)thio)-3-(4-bromophenyl)-4(3H)-quinazolinone

Cat. No.: B12016128
CAS No.: 618432-23-8
M. Wt: 502.2 g/mol
InChI Key: LMISJFCENINNMT-UHFFFAOYSA-N
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Description

2-((3-Bromobenzyl)thio)-3-(4-bromophenyl)-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Bromobenzyl)thio)-3-(4-bromophenyl)-4(3H)-quinazolinone typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents such as formamide or orthoesters.

    Introduction of Brominated Groups: Bromination of the benzyl and phenyl groups can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Thioether Formation: The final step involves the introduction of the thioether linkage. This can be done by reacting the brominated quinazolinone with a thiol derivative, such as 3-bromobenzylthiol, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The brominated aromatic rings can be reduced to their corresponding hydrogenated forms.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrogenated quinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-((3-Bromobenzyl)thio)-3-(4-bromophenyl)-4(3H)-quinazolinone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors. Its brominated aromatic rings and thioether linkage contribute to its binding affinity and specificity.

Medicine

In medicinal chemistry, this compound is being investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by interacting with specific molecular targets.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals and agrochemicals. Its unique properties make it a valuable intermediate in the synthesis of various biologically active compounds.

Mechanism of Action

The mechanism of action of 2-((3-Bromobenzyl)thio)-3-(4-bromophenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets such as enzymes and receptors. The brominated aromatic rings enhance its binding affinity, while the thioether linkage allows for specific interactions with target proteins. This compound can inhibit enzyme activity or block receptor signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-Chlorobenzyl)thio)-3-(4-chlorophenyl)-4(3H)-quinazolinone
  • 2-((3-Methylbenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone
  • 2-((3-Fluorobenzyl)thio)-3-(4-fluorophenyl)-4(3H)-quinazolinone

Uniqueness

Compared to these similar compounds, 2-((3-Bromobenzyl)thio)-3-(4-bromophenyl)-4(3H)-quinazolinone is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine, methyl, or fluorine atoms, which can lead to different interactions with biological targets and potentially enhanced activity.

Properties

CAS No.

618432-23-8

Molecular Formula

C21H14Br2N2OS

Molecular Weight

502.2 g/mol

IUPAC Name

3-(4-bromophenyl)-2-[(3-bromophenyl)methylsulfanyl]quinazolin-4-one

InChI

InChI=1S/C21H14Br2N2OS/c22-15-8-10-17(11-9-15)25-20(26)18-6-1-2-7-19(18)24-21(25)27-13-14-4-3-5-16(23)12-14/h1-12H,13H2

InChI Key

LMISJFCENINNMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)Br)C4=CC=C(C=C4)Br

Origin of Product

United States

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